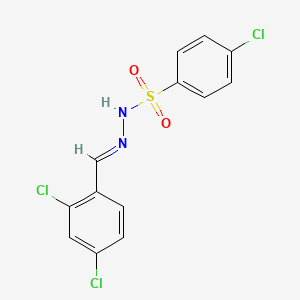![molecular formula C20H21FN6O B5575945 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5575945.png)
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H21FN6O and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.17608748 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Agents Research has demonstrated the synthesis of various derivatives of the subject compound, highlighting their potential as antibacterial agents. For instance, the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones from related structures has been explored, with these compounds screened for antibacterial activity (Solankee & Patel, 2004).
Anticancer and Anti-inflammatory Properties Another strand of research has focused on the discovery and synthesis of novel pyrazoles, demonstrating their efficacy through in silico, in vitro, and cytotoxicity validations. These studies have identified pyrazole derivatives with notable antioxidant, anti-breast cancer, and anti-inflammatory properties, providing insights into their interactions with enzymes related to inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antitumor Activity Further research includes the synthesis of novel pyrimidinyl pyrazole derivatives, which have shown potent cytotoxicity and antitumor activity against several tumor cell lines. This indicates their potential for development into new therapeutic agents for cancer treatment (Naito et al., 2005).
Antiviral Activity The antiviral activity of pyrazolo[3,4-d]pyrimidines against enteroviruses, specifically coxsackieviruses, has been studied, showing that certain derivatives can inhibit virus replication at nanomolar concentrations. These findings suggest a promising direction for developing antiviral agents (Chern et al., 2004).
Protein Interaction Studies There is also interest in understanding how these compounds interact with proteins, such as bovine serum albumin (BSA), to inform their potential therapeutic uses. Studies have examined the binding efficiency, mechanism, and induced conformational changes in proteins upon interaction with pyrazolo[1,5-a]pyrimidine derivatives (He et al., 2020).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-15-6-7-27(24-15)19-13-18(22-14-23-19)25-8-10-26(11-9-25)20(28)12-16-2-4-17(21)5-3-16/h2-7,13-14H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMIFCJHVPBKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5575864.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5575873.png)
![N-(2-methoxy-5-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5575874.png)
![1-(2-amino-2-oxoethyl)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-4-piperidinecarboxamide](/img/structure/B5575879.png)
![N,N-dimethyl-2-(2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5575890.png)
![N-[1-(3,5-difluorobenzyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5575896.png)
![2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5575901.png)
![4-({[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}methyl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5575907.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5575908.png)

![2-benzyl-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-thiazole-4-carboxamide](/img/structure/B5575931.png)
![1-tert-butyl-4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5575938.png)

![2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5575971.png)
